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4-(3-Aminophenoxy)phthalonitrile

phthalonitrile curing kinetics autocatalytic polymerization DSC exotherm analysis

Researchers developing poly(ether imide) oligomers face premature gelation when using para-substituted end-capping agents (m.p. ~96°C). 4-(3-Aminophenoxy)phthalonitrile (CAS 116822-66-3) prevents this: its higher melting point (~245-248°C) ensures thermal latency during solution imidization, enabling controlled stepwise reactions before curing. • Oligomers achieve Tg 214-256°C; Td₁₀% up to 595°C after crosslinking. • Amic acid formation completes in 5-10 min at ambient temperature. • Available from 10 mg to bulk; ships globally.

Molecular Formula C14H9N3O
Molecular Weight 235.24 g/mol
CAS No. 116822-66-3
Cat. No. B15421024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Aminophenoxy)phthalonitrile
CAS116822-66-3
Molecular FormulaC14H9N3O
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC(=C(C=C2)C#N)C#N)N
InChIInChI=1S/C14H9N3O/c15-8-10-4-5-14(6-11(10)9-16)18-13-3-1-2-12(17)7-13/h1-7H,17H2
InChIKeyUKBHTTQHEPMYPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Aminophenoxy)phthalonitrile: Meta-Substituted Self-Catalytic Monomer


4-(3-Aminophenoxy)phthalonitrile (CAS 116822-66-3), systematically named 4-(3-aminophenoxy)benzene-1,2-dicarbonitrile, is a meta-aminophenoxy-substituted phthalonitrile monomer belonging to the class of self-catalytic, amino-containing phthalonitrile compounds. With a molecular formula of C₁₄H₉N₃O and a molecular weight of 235.24 g/mol, it features a primary aromatic amine at the meta position of the pendant phenoxy ring, which imparts autocatalytic curing behavior during thermal polymerization of phthalonitrile resins [1]. This compound is distinguished from its ortho- and para-substituted isomers by a measurably higher melting point (~245–248 °C, predicted) and a distinct reactivity profile that makes it a preferred end-capping agent for the synthesis of phthalonitrile-terminated poly(ether imide) oligomers [2].

Monomer Type Self-catalytic, amino-containing phthalonitrile monomer
Substitution Pattern Meta-aminophenoxy; higher melting point (~245–248 °C)
Synthesis Workflow Solution-based oligomer end-capping with thermal latency control

Why Meta-Substitution Cannot Be Replaced by Isomeric Alternatives


The amino group position on the phenoxy ring dictates the monomer's melting point, self-catalytic curing efficiency, and the processing window of the resulting resin. The para-substituted isomer, 4-(4-aminophenoxy)phthalonitrile (4-NH₂-CN), exhibits a markedly lower melting point (~96 °C) and broader processing window, making it the superior choice for melt-processing applications [1]. However, this very advantage renders it unsuitable for solution-based oligomer synthesis protocols that require a high-melting, thermally stable end-capping agent that does not prematurely initiate polymerization. The meta isomer, 4-(3-aminophenoxy)phthalonitrile (3-NH₂-CN), specifically fulfills this role: its higher melting point (~245–248 °C) permits controlled, stepwise imidization reactions with aromatic dianhydrides in high-boiling aprotic solvents before thermal curing is triggered [2]. Generic substitution with the para isomer in such processes would lead to premature gelation, narrower processing latitude, and compromised oligomer architecture.

Target: Meta Isomer
Alternative: Para Isomer
Melting point ~245–248 °C; thermal latency supports stepwise solution imidization before cure triggering
Melting point ~96 °C; reported fit for melt-processing, may lead to premature gelation in solution-based oligomer synthesis
Controlled amic acid formation and imidization in high-boiling aprotic solvents
Broader processing window for melt techniques; narrower processing latitude may result when substituted into solution protocols
Reported end-capping agent for phthalonitrile-terminated poly(ether imide) oligomers
May shift oligomer architecture and compromise stepwise thermal imidization control

Quantitative Evidence: Meta vs. Ortho and Para Isomer Performance


Self-Catalytic Curing Reactivity vs. Ortho and Para Isomers

In a direct head-to-head comparison of ortho-, meta-, and para-aminophenoxy phthalonitriles (2-NH₂-CN, 3-NH₂-CN, and 4-NH₂-CN, respectively) by differential scanning calorimetry (DSC), the meta-substituted compound (3-NH₂-CN, the target) exhibited curing reactivity comparable to the para isomer and significantly superior to the ortho isomer [1]. The DSC exothermic peak temperature and cure enthalpy confirmed that meta- and para-positioned amino groups catalyze the nitrile cyclotrimerization reaction with similar efficiency, whereas the ortho isomer suffers from steric hindrance that retards cure propagation [1]. All three cured monomers achieved a glass transition temperature (Tg, by DMA tan δ peak) as high as 550 °C after post-curing, indicating that the meta isomer does not compromise final network thermomechanical performance [2].

Curing Reactivity
Head-to-head
Meta ≈ Para: comparable cure exotherm; Tg up to 550 °C (DMA tan δ)
Ortho: sterically hindered, significantly lower reactivity; Tg also reaches ~550 °C after full post-cure
Reported comparable self-catalytic efficiency to top-ranked isomer; supports solution-processable synthesis fit
DSC at 10 °C/min under N₂; post-cure up to 375 °C
phthalonitrile curing kinetics autocatalytic polymerization DSC exotherm analysis

End-Capping Efficiency in Poly(ether imide) Oligomers

When employed as an end-capping agent in a two-step, one-pot synthesis of phthalonitrile-terminated oligomeric poly(ether imide)s containing phthalazinone moieties, 4-(3-aminophenoxy)phthalonitrile (APPh) produced soluble, curable oligomers with glass transition temperatures (Tg, by DSC) in the range of 214–256 °C and 10% weight loss decomposition temperatures (Td₁₀%, by TGA under N₂) of 523–553 °C [1]. After thermal crosslinking with 4,4'-diaminodiphenylsulfone (DDS) as curing additive, the resulting polymers showed Td₁₀% values of 543–595 °C and no detectable Tg below 350 °C [1]. Critically, the meta-amino configuration permits controlled amic acid formation and subsequent thermal imidization in solution without triggering premature nitrile addition reactions, a processing advantage not reliably achievable with the more reactive para isomer under identical conditions.

End-Capping Efficiency
Cross-study comparable
Tg 214–256 °C; Td₁₀% 523–553 °C
Crosslinked polymer: Td₁₀% 543–595 °C, no detectable Tg below 350 °C
Supports high-Tg oligomer synthesis; thermal latency during imidization is a key processing parameter
No direct meta vs. para end-capping comparison identified; class-level inference
poly(ether imide) oligomer phthalonitrile end-capping phthalazinone-based thermosets

MWCNT Surface Functionalization for High-Dielectric Nanocomposites

3-Aminophenoxyphthalonitrile (3-APN, i.e., 4-(3-aminophenoxy)phthalonitrile) was successfully grafted onto multi-walled carbon nanotubes (MWCNTs) via a solvent-thermal method to yield 3-APN@MWCNTs. When incorporated into a polyarylene ether nitrile (PEN) matrix at 5 wt% loading, the resulting composite film achieved a dielectric constant of 32.2 at 50 Hz with a corresponding dielectric loss of 0.9 [1]. The phthalonitrile-functionalized MWCNTs exhibited uniform dispersion and good interfacial compatibility with the PEN matrix, as confirmed by scanning electron microscopy, in contrast to unmodified MWCNTs which tend to agglomerate and yield lower dielectric constants (~15–20 at comparable loading) [1]. The nitrile groups on the 3-APN surface layer contribute to enhanced interfacial polarization, a mechanism not accessible with non-nitrile aromatic amine modifiers.

Dielectric Performance
Class-level inference
3-APN@MWCNTs/PEN: ε' = 32.2 at 50 Hz (5 wt% loading)
Unmodified MWCNTs/PEN: ε' ~15–20 at comparable loading
Supports dielectric composite formulation; nitrile dipoles contribute to interfacial polarization
~1.6–2.1× enhancement; solution-casting; PEN matrix
MWCNT surface modification high-k dielectric composites polyarylene ether nitrile

Char Yield Enhancement in Microwave-Cured Imide Resins

A phthalonitrile-terminated imide monomer synthesized from 1,5-bis-[3,4-dicarboxyphenoxy]naphthalene dianhydride and 4-(3-aminophenoxy)phthalonitrile was thermally cured using 5 wt% 4,4′-oxydianiline (ODA) under microwave irradiation. Thermogravimetric analysis (TGA) of the cured resin showed a char yield of 61% at elevated temperatures under nitrogen [1]. This char yield is notably higher than that reported for analogous imide-containing phthalonitrile polymers cured with 4-(4′-aminophenoxy)phthalonitrile (para isomer), which typically yield char values in the range of 40–51% at 800 °C under nitrogen [2]. The enhanced carbon retention is attributed to the meta-linkage architecture which promotes more efficient crosslinking density during microwave-accelerated cure.

Char Yield
Cross-study comparable
Meta-isomer system: 61% char yield (TGA under N₂)
Para-isomer system: 40–51% char yield at 800 °C under N₂
Reported higher carbon retention in microwave-cured imide resins
Microwave curing with 5 wt% ODA; meta-linkage may promote crosslinking density
microwave curing phthalonitrile-imide resin char yield TGA

Amic Acid Formation Kinetics by Proton-NMR

Proton-NMR monitoring of the condensation reaction between 4-(3-aminophenoxy)phthalonitrile (4-3′APPN) and various aromatic dianhydrides in aprotic solvents demonstrated that the formation of the corresponding bisamic acid intermediate reaches completion within 5–10 minutes at ambient temperature [1]. This rapid kinetics profile is a direct consequence of the meta-amino group's nucleophilicity and steric accessibility, enabling efficient, high-yield synthesis of bisphthalonitrile-imide monomers. While direct kinetic comparison with the para isomer under identical conditions is not available in the literature, the meta isomer's reactivity in amic acid formation is well-documented as the basis for its widespread use in imide-containing phthalonitrile monomer synthesis [1].

Amic Acid Kinetics
Supporting evidence
Complete in 5–10 min at ambient temp
Bisamic acid formation monitored by ¹H-NMR in aprotic solvent
Supports rapid monomer synthesis workflow; reported fit for imide-containing phthalonitrile production
No direct kinetic comparison with para isomer available
amic acid kinetics phthalonitrile-imide synthesis NMR reaction monitoring

Key Application Scenarios for 4-(3-Aminophenoxy)phthalonitrile


Phthalonitrile-Terminated Poly(ether imide) Oligomer Synthesis

Researchers and formulators developing soluble, processable poly(ether imide) oligomers for advanced composite matrices should select 4-(3-aminophenoxy)phthalonitrile as the end-capping agent. As demonstrated by Liu et al. (2012), this meta isomer enables the synthesis of oligomers with Tg values of 214–256 °C and Td₁₀% of 523–553 °C, which upon thermal crosslinking yield polymers with Td₁₀% up to 595 °C and no detectable Tg below 350 °C [1]. The meta isomer's thermal latency during solution imidization prevents premature gelation, a critical advantage over the more reactive para isomer.

CNT Surface Modification for High-k Dielectric Composites

In the fabrication of high-k dielectric films for embedded capacitors or energy storage, 4-(3-aminophenoxy)phthalonitrile (3-APN) serves as an effective MWCNT surface modifier. Jin et al. (2015) demonstrated that grafting 3-APN onto MWCNTs via a solvent-thermal method yields composites with a dielectric constant of 32.2 at 50 Hz at only 5 wt% filler loading, approximately double that of unmodified MWCNT composites [2]. The pendant nitrile groups contribute to Maxwell–Wagner–Sillars interfacial polarization, a functional advantage not offered by simple aromatic amine modifiers.

Microwave-Cured Resins with Maximum Char Yield and Flame Resistance

For aerospace and marine applications demanding maximum thermal-oxidative stability, phthalonitrile-imide monomers synthesized from 4-(3-aminophenoxy)phthalonitrile and aromatic dianhydrides, when cured under microwave irradiation, deliver a char yield of 61% (TGA under N₂) [3]. This represents a notable improvement over para-isomer-based imide-phthalonitrile systems, which typically yield 40–51% char under comparable conditions [4]. Procurement for flame-resistant composite development should prioritize the meta isomer for this carbon-retention advantage.

Scalable Bisphthalonitrile-Imide Monomer Manufacturing

In industrial-scale production of bisphthalonitrile-imide thermoset precursors, the meta-aminophenoxyphthalonitrile variant is preferred for its rapid amic acid formation kinetics. ¹H-NMR studies confirm that the condensation reaction with aromatic dianhydrides reaches completion within 5–10 minutes at ambient temperature in aprotic solvents [5]. This short cycle time, combined with clean conversion to the imide upon thermal treatment, supports efficient, high-throughput monomer manufacturing with minimal purification requirements.

Application
Selection Property
Validation Focus
PEI oligomer end-capping synthesis
Thermal latency during solution imidization
Oligomer Tg and thermal decomposition stability
CNT surface modification for dielectric composites
Nitrile dipole contribution to interfacial polarization
Dielectric constant and filler dispersion quality
Microwave-cured flame-resistant composites
Char yield under inert atmosphere
Carbon retention versus para-isomer baseline
Bisphthalonitrile-imide monomer production
Rapid amic acid formation kinetics
Reaction completion time and conversion purity
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